7-ethyl-1H-indazole-3-carboxylic acid
Description
7-Ethyl-1H-indazole-3-carboxylic acid is a heterocyclic compound featuring an indazole core substituted with an ethyl group at the 7-position and a carboxylic acid group at the 3-position. Indazole derivatives are of significant interest in medicinal chemistry due to their structural versatility and bioactivity.
Properties
IUPAC Name |
7-ethyl-2H-indazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-2-6-4-3-5-7-8(6)11-12-9(7)10(13)14/h3-5H,2H2,1H3,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZDMDDNCKIWFGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC2=C(NN=C21)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80670265 | |
| Record name | 7-Ethyl-2H-indazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80670265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1131604-75-5 | |
| Record name | 7-Ethyl-2H-indazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80670265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
7-Ethyl-1H-indazole-3-carboxylic acid is a compound belonging to the indazole family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
This compound can be synthesized through various methods, including Suzuki–Miyaura coupling techniques. This method allows for the formation of indazole derivatives with specific substituents that enhance biological activity. The compound's structure can be characterized using techniques such as NMR and mass spectrometry, confirming its integrity and purity .
Anticancer Activity
Recent studies have highlighted the potential of this compound in cancer therapy. Molecular docking studies indicate that it interacts significantly with proteins involved in renal cancer pathways, showing promising binding energies that suggest therapeutic potential . The compound has been tested against various cancer cell lines, demonstrating inhibitory effects comparable to established anticancer drugs.
| Cell Line | IC50 (nM) | Mechanism |
|---|---|---|
| SNU16 | 77.4 ± 6.2 | FGFR2 inhibition |
| KG1 | 25.3 ± 4.6 | FGFR1 inhibition |
These results indicate that this compound may serve as a lead compound for developing new anticancer agents targeting FGFR pathways .
Neuropharmacological Effects
The compound has been identified as a potential partial agonist of the nicotinic acetylcholine receptor (nAChR), specifically the α7 subtype. This receptor is implicated in cognitive functions and is a target for treating neurological disorders such as Alzheimer's disease and schizophrenia. Studies show that derivatives of indazole can modulate nAChR activity, suggesting therapeutic applications in neuropharmacology .
Case Studies and Research Findings
A notable study investigated the metabolic profiles of indazole derivatives, including this compound, using human liver microsomes. The findings indicated significant metabolic transformations that could influence the pharmacokinetics of these compounds in vivo. Understanding these metabolic pathways is crucial for optimizing therapeutic efficacy and minimizing side effects .
Another research effort focused on the structure-activity relationship (SAR) of indazoles revealed that specific substitutions at the 4 and 6 positions significantly enhance biological activity, particularly in inhibiting enzymes related to cancer progression .
Scientific Research Applications
Pharmaceutical Applications
1.1 Nicotinic Receptor Modulation
One of the primary applications of 7-ethyl-1H-indazole-3-carboxylic acid is as a precursor in the synthesis of compounds that act as agonists or partial agonists of nicotinic acetylcholine receptors, specifically the α7 subtype. These receptors are implicated in several neurological conditions, making this compound a candidate for developing treatments for disorders such as:
- Alzheimer's Disease
- Schizophrenia
- Other Psychiatric Disorders
Research indicates that derivatives of this compound can enhance cognitive function and mitigate symptoms associated with these conditions by modulating nicotinic receptor activity .
1.2 Antitumor Activity
The indazole framework, including derivatives like this compound, has been explored for antitumor properties. Compounds derived from this structure have been utilized in the synthesis of drugs such as:
- Granisetron : Used to prevent nausea and vomiting caused by chemotherapy.
- Lonidamine : An antitumor agent that has shown efficacy in various cancer treatments.
These compounds leverage the indazole structure to interact with biological pathways involved in tumor growth and proliferation .
Synthesis Methodologies
The synthesis of this compound can be achieved through several methods, each with distinct advantages and limitations. Here are some notable approaches:
Case Studies and Research Findings
Several studies have focused on the pharmacological effects and synthesis efficiency of this compound derivatives:
Case Study 1: Cognitive Enhancement
A study investigating the effects of nicotinic receptor modulators derived from indazole structures found that these compounds improved cognitive performance in animal models of Alzheimer's disease. The results suggest potential for clinical applications in enhancing memory and learning capabilities .
Case Study 2: Antitumor Efficacy
Research on granisetron and lonidamine highlighted their effectiveness in clinical settings for managing chemotherapy-induced nausea and tumor growth suppression, respectively. The synthesis pathways involving indazole derivatives were optimized to improve yield and reduce costs, making these drugs more accessible .
Chemical Reactions Analysis
Esterification Reactions
The carboxylic acid group at position 3 undergoes esterification under acidic conditions. For example:
Reaction :
SO
| |
| Reaction Time | 4 hours | |
Hydrazide Formation
The carboxylic acid reacts with hydrazine to form hydrazides, intermediates for further functionalization:
Reaction :
-
Conditions : Hydrazine hydrate in ethanol at room temperature .
-
Application : Used to synthesize Schiff bases and heterocyclic derivatives .
Amide Coupling
The acid participates in amide bond formation via activation with coupling agents:
Reaction :
-
Conditions : Dicyclohexylcarbodiimide (DCC) with dimethylaminopyridine (DMAP) in dichloromethane .
-
Significance : Amides are critical for bioactive molecule synthesis (e.g., granisetron analogs) .
Cyclization Reactions
The compound serves as a precursor for indazole-fused heterocycles:
Example : Intramolecular cyclization under nitrite conditions forms tricyclic derivatives .
Decarboxylation
Thermal or catalytic decarboxylation removes the carboxylic acid group:
Reaction :
-
Conditions : High temperatures (150–200°C) or copper catalysts .
-
Application : Simplifies the indazole scaffold for further derivatization .
Structural and Spectroscopic Insights
Key NMR data for reaction monitoring (CDCl
) :
| Carbon Position | δ (ppm) for Acid | δ (ppm) for Ester |
|---|---|---|
| C3 | 132–134 | 140.2 |
| C7 | 108–109 | 114.3 |
| COOH/COOR | 167–174 | 151.0 |
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The 7-position substituent significantly influences the compound’s properties. Below is a comparative analysis of structurally related indazole-3-carboxylic acid derivatives:
Research Findings and Trends
- Structural Similarity : Ethyl-substituted indazoles exhibit ~85% similarity to ethyl esters (e.g., ethyl 1H-indazole-3-carboxylate), suggesting shared synthetic pathways .
- Crystallography : N-methylated indazoles form intermolecular hydrogen bonds, influencing crystal packing and solubility profiles .
- Drug Development : 7-Substituted indazoles are prevalent in patents targeting inflammation and oncology, with ethyl derivatives offering improved pharmacokinetics .
Preparation Methods
Synthetic Routes Overview
The synthetic strategies for 7-ethyl-1H-indazole-3-carboxylic acid generally follow these approaches:
- Starting from Anthranilic Acid Derivatives
- Oxidation of Indazole Precursors
- Catalytic Hydrogenation and Ester Hydrolysis
- Novel Synthetic Improvements to Enhance Yield and Cost Efficiency
Preparation from Anthranilic Acid Derivatives
One classical approach involves starting from simple anthranilic acid amide or ester derivatives. This method typically includes:
- Formation of the indazole ring by diazotization and cyclization reactions.
- Introduction of the carboxylic acid group at the 3-position via oxidation or functional group transformation.
- The reaction may involve tert-butyl nitrite as a reagent to facilitate cyclization.
- This method is documented in literature such as E. Pasquinet et al., Chem. Commun., 2013.
- However, these routes often suffer from long synthetic steps and low overall yields.
Catalytic Hydrogenation and Ester Hydrolysis Route
A practical and industrially relevant method involves:
- Starting from 4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid ethyl ester.
- Catalytic hydrogenation using 5% palladium on carbon in p-cymene solvent under reflux conditions.
- This converts the tetrahydroindazole ester to the aromatic 1H-indazole-3-carboxylic acid ethyl ester.
- Subsequent hydrolysis of the ester yields the free carboxylic acid.
| Parameter | Condition/Value |
|---|---|
| Starting material | 4,5,6,7-tetrahydroindazole-3-carboxylic acid ethyl ester (21.0 g, 108 mmol) |
| Catalyst | 5% Palladium on carbon (7.0 g solid, 3.29 mmol Pd) |
| Solvent | p-Cymene (210 mL) |
| Temperature | Reflux (approx. 175 °C) |
| Reaction time | 38 hours |
| Monitoring | TLC (silica gel, 3:1 ethyl acetate-heptane) |
| Post-reaction processing | Cooling to 120 °C, filtration to remove catalyst |
| Yield | Complete conversion confirmed by TLC |
This method is referenced in a patent by Eli Lilly and Company (US6069152, 2000).
Novel Synthetic Improvements and Challenges
Recent patents and literature highlight challenges in existing methods:
- Long synthetic routes leading to low overall yields.
- Expensive reagents and difficult-to-prepare starting materials.
- Necessity for new synthetic methods that are more efficient, cost-effective, and scalable.
For example, a Chinese patent (CN112778203A) discusses the significance of developing improved methods for synthesizing 1H-indazole-3-carboxylic acid derivatives, emphasizing the need for shorter routes and cheaper reagents.
Summary Table of Preparation Methods
Q & A
Q. What statistical methods are recommended for validating reproducibility in dose-response studies involving this compound?
- Methodological Answer :
- Biological Replicates : Use ≥3 independent experiments with triplicate technical replicates.
- EC₅₀/IC₅₀ Calculation : Fit data to nonlinear regression models (e.g., Hill equation) using GraphPad Prism.
- Error Reporting : Include 95% confidence intervals and p-values from ANOVA or Student’s t-test .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
